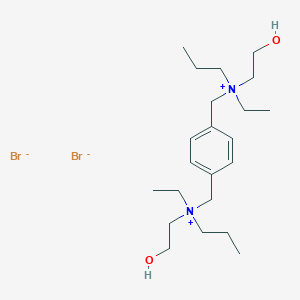
6,6''-Dibromo-2,2':6',2''-terpyridine
Vue d'ensemble
Description
6,6''-Dibromo-2,2':6',2''-terpyridine is a derivative of terpyridine, a class of compounds known for their ability to coordinate metals through their nitrogen atoms. Terpyridines, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are crucial in the field of coordination chemistry due to their versatile binding properties and ability to form complex structures with metals. These compounds are used in a wide range of applications from catalysis to materials science (Housecroft, 2014).
Synthesis Analysis
The synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine involves brominated intermediates, which are key to introducing the bromo groups into the terpyridine scaffold. An efficient method to achieve this involves starting from citrazinic acid, leading to the formation of dibrominated bipyridine intermediates. These intermediates can then undergo further reactions to produce the target compound, showcasing the compound's accessibility for further functionalization and application in macromolecular and supramolecular chemistry (Amb & Rasmussen, 2006).
Molecular Structure Analysis
The molecular structure of terpyridine derivatives, including 6,6''-Dibromo-2,2':6',2''-terpyridine, is characterized by the presence of nitrogen donors that allow for metal coordination. The structure facilitates the formation of discrete aggregates and complexes, highlighting its significance in supramolecular chemistry (Liantonio et al., 2002).
Chemical Reactions and Properties
6,6''-Dibromo-2,2':6',2''-terpyridine participates in various chemical reactions, underscoring its role as a versatile ligand. Its bromo substituents make it a precursor for coupling reactions, enabling the synthesis of complex molecular architectures. The compound's ability to form coordination complexes with metals is utilized in constructing materials with desirable photophysical and electrochemical properties (Constable, 2007).
Physical Properties Analysis
The physical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine, such as solubility and crystallinity, are influenced by its molecular structure and substituents. The bromo groups not only enhance its reactivity but also affect its physical characteristics, making it suitable for various applications in material science and coordination chemistry (Huo et al., 2011).
Chemical Properties Analysis
The chemical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine are marked by its reactivity towards metal ions, forming complexes with diverse structures and functionalities. These complexes exhibit a range of optical and electronic properties, making them of interest for applications in light-emitting devices, sensors, and as catalysts in organic transformations (Wang et al., 2013).
Applications De Recherche Scientifique
Formation of Radical Cations of Nucleobases : 6,6''-Dibromo-2,2':6',2''-terpyridine is instrumental in forming radical cations of nucleobases in the gas phase, a key process in understanding molecular interactions and reactions (Lam et al., 2006).
Nanotechnology Applications : This compound is used in nanotechnology for stabilization, directed self-assembly, energy and/or electron transfer processes, and applications in nanoelectronics and catalysis (Winter et al., 2011).
Material Sciences and Solar Cells : Terpyridines functionalized with thiophene rings, a category to which 6,6''-Dibromo-2,2':6',2''-terpyridine belongs, find significant use in material sciences, particularly in solar cells and macromolecular sciences (Husson & Knorr, 2012).
Organic Synthesis and Ligand Design : This compound and its derivatives have potential applications in organic synthesis and ligand design, particularly in the context of macrocyclic chemistry (Constable & Lewis, 1982).
Applications in Biomedicine and Organometallic Catalysis : Terpyridines and their transition metal complexes, including those derived from 6,6''-Dibromo-2,2':6',2''-terpyridine, are utilized in various fields, including materials science, biomedicine, and organometallic catalysis (Winter et al., 2011).
Opto-Electronic Devices and Supramolecular Architectures : α-Conjugated terpyridines have potential applications in opto-electronic devices, life science, and supramolecular architectures (Wild et al., 2011).
Chelating Ligands in Supramolecular Chemistry : These compounds are important chelating ligands in supramolecular and macromolecular chemistry, as well as electrochemistry, facilitating the formation of complex structures (Heller & Schubert, 2003).
Supramolecular Coordination Oligomers : 2,2':6',2''-Terpyridine ligands, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are versatile building blocks for supramolecular chemistry, aiding in the assembly of supramolecular coordination oligomers (Thompson, 1997).
Metal-Binding Domains in Supramolecular Chemistry : These compounds are significant metal-binding domains in supramolecular chemistry and are used in a variety of applications (Constable, 2007).
Homoleptic and Heteroleptic Metal Complexes : The compound is used in the preparation of homoleptic and heteroleptic metal complexes, examining their chemical and electrochemical properties (Fallahpour et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine is a substituted terpyridine . It is primarily used as a ligand in the formation of metallo-supramolecular structures . The primary targets of this compound are metal centers, where it coordinates to form complexes .
Mode of Action
The compound acts as a tridentate chelating ligand . It binds to metal centers through its three near-coplanar nitrogen donor atoms . This interaction results in the formation of metallo-supramolecular structures .
Biochemical Pathways
It is known that the compound can be used in the synthesis of macrocycles containing the terpyridine moiety . These macrocycles can have various applications in the field of biochemistry.
Result of Action
It is known that the compound can be used in the synthesis of a novel disubstituted terpyridine ligand . This ligand can have various applications in the field of chemistry and biochemistry.
Propriétés
IUPAC Name |
2,6-bis(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBATDYUCQLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401022 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100366-66-3 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the one-pot synthesis method described in the research paper?
A1: The research paper focuses on a novel one-pot synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine []. While the abstract doesn't provide details about the specific method, one-pot syntheses are generally favored in chemistry for their efficiency. They allow for multiple reactions to occur in a single vessel without the need to isolate and purify intermediates. This simplifies the process, reduces waste, and can lead to higher yields compared to multi-step procedures. This particular synthesis method could be valuable for researchers working with this compound and its derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




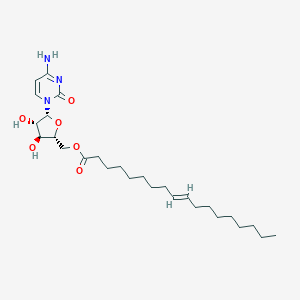

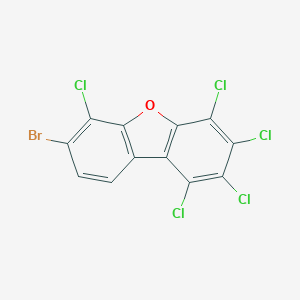



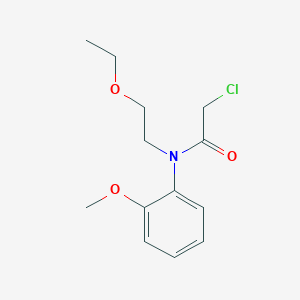
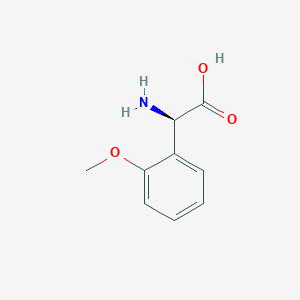
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)


